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Compound of Interest

Compound Name: 4-(Chloromethyl)phenylacetic acid

Cat. No.: B1626303

2-[4-(Chloromethyl)phenyl]acetic acid, a seemingly unassuming molecule, holds a prominent
position in the toolbox of synthetic chemists, particularly those in pharmaceutical and materials
science research. Its unique bifunctional nature—possessing both a reactive benzylic chloride
for alkylation and a versatile carboxylic acid for amide or ester formation—makes it an
invaluable building block for complex molecular architectures.

The formal IUPAC name for this compound is 2-[4-(chloromethyl)phenyl]acetic acid[1].
However, it is widely known in literature and commercial catalogs by several synonyms,
including 4-(Chloromethyl)phenylacetic acid, p-(Chloromethyl)phenylacetic acid, and 4-
(Chloromethyl)benzeneacetic acid[1]. This guide provides a comprehensive overview of its
chemical properties, synthesis, reactivity, and applications, with a particular focus on its
emerging role in the development of novel therapeutic modalities.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount for the successful application of any
chemical reagent. The key properties of 2-[4-(chloromethyl)phenyl]acetic acid are summarized
below.

Core Properties
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Property Value Source
CAS Number 56066-91-2 [1][2]
Molecular Formula CoHoCIO2 [1][3]
Molecular Weight 184.62 g/mol [11[3]
Appearance White to off-white solid [4]

2-[4-
IUPAC Name (chloromethyl)phenyl]acetic [1]

acid

Computed Physicochemical Data

Property Value Source
XLogP3 1.9 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p 2 ]
Rotatable Bond Count 3 [1]
Topological Polar Surface Area  37.3 A2 [1]
Exact Mass 184.0291072 Da [1]

Spectroscopic Signature

The structural identity of 2-[4-(chloromethyl)phenyl]acetic acid is unequivocally confirmed
through standard spectroscopic techniques. While experimental spectra should be run for each
new batch, the expected characteristic signals are as follows:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the aromatic protons (typically two doublets in the 7.2-7.4 ppm range), a singlet for the
benzylic methylene protons of the chloromethyl group (~4.6 ppm), a singlet for the methylene
protons of the acetic acid moiety (~3.6 ppm), and a broad singlet for the carboxylic acid
proton (>10 ppm).
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e 13C NMR: The carbon NMR will display signals for the carboxyl carbon (~177 ppm), the
aromatic carbons (in the 128-140 ppm range), the chloromethyl carbon (~45 ppm), and the
acetic acid methylene carbon (~40 ppm).

e Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching
band from the carboxylic acid dimer (2500-3300 cm™1), a sharp C=0 stretch (~1700 cm™1),
C-0 stretching and O-H bending bands (~1400-1200 cm~1), and C-ClI stretching bands (600-
800 cm™1).

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) at m/z
184 and a characteristic M+2 peak at m/z 186 with an approximate 3:1 intensity ratio,
confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity
Synthetic Pathways

The synthesis of 2-[4-(chloromethyl)phenyl]acetic acid can be approached through several
strategic routes. A common and logical method involves the chloromethylation of a suitable
phenylacetic acid precursor. One established industrial approach for analogous compounds
involves the reaction of a protected phenylacetic acid derivative, such as methyl p-tolylacetate,
with a chlorinating agent like N-chlorosuccinimide (NCS) under radical initiation, followed by
hydrolysis of the ester.

A highly relevant method is the direct a-chlorination of phenylacetic acids. Recent
advancements have shown that treating para-substituted phenylacetic acids with catalytic
phosphorus trichloride (PCIz) and trichloroisocyanuric acid (TCCA) under solvent-free
conditions can rapidly yield the desired products in high yields. This avoids harsh conditions
and protects other functional groups.
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Caption: Key synthetic routes to 2-[4-(chloromethyl)phenyl]acetic acid.

Core Reactivity and Mechanistic Insights

The utility of this reagent stems from the orthogonal reactivity of its two functional groups.

» Alkylation via the Chloromethyl Group: The benzylic chloride is an excellent electrophile,
readily undergoing Sn2 reactions with a wide range of nucleophiles (amines, phenols, thiols,
carboxylates). This reactivity is central to its use as a linker, where it serves to covalently
attach the phenylacetic acid core to another molecule. The choice of a non-nucleophilic base
and an appropriate solvent is critical to prevent self-reaction or reaction with the carboxylic
acid moiety.

» Derivatization of the Carboxylic Acid: The carboxylic acid can be activated and converted into
esters, amides, or acid chlorides. Standard coupling reagents like EDC/HOBt or HATU are
effective for amide bond formation, while esterification can be achieved under Fischer
conditions or by reaction with an alcohol in the presence of a dehydrating agent like DCC.
This functionality is crucial for attaching the molecule to the second component of a
bifunctional system, such as an E3 ligase ligand in a PROTAC.
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Application Spotlight: A Key Linker in PROTAC Drug
Development

Perhaps the most significant contemporary application of 2-[4-(chloromethyl)phenyl]acetic acid
is in the field of Proteolysis-Targeting Chimeras (PROTACSs). PROTACSs are heterobifunctional
molecules that induce the degradation of specific target proteins by hijacking the cell's own
ubiquitin-proteasome system[5][6].

A PROTAC molecule consists of three components:
¢ Aligand that binds to the target Protein of Interest (POI).
e Aligand that recruits an E3 ubiquitin ligase.

e A chemical linker that connects the two ligands[7].
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Caption: The catalytic mechanism of action for a PROTAC molecule.
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2-[4-(Chloromethyl)phenyl]acetic acid serves as an ideal "linker" component. Its dual reactivity
allows for a modular and convergent synthesis strategy. For example, the carboxylic acid can
be coupled to an E3 ligase ligand (e.g., derived from pomalidomide or VHL ligands), and the
resulting intermediate can then be alkylated using its chloromethyl group with a nucleophilic
handle on the POI-binding ligand[3]. The nature of the linker—its length, rigidity, and solubility
—is not merely a spacer but plays a critical role in the efficacy of the final PROTAC by
influencing the stability and geometry of the crucial ternary complex[8][9].

Experimental Protocol: N-Alkylation of a Primary
Amine

This protocol provides a representative example of using 2-[4-(chloromethyl)phenyl]acetic acid
as an alkylating agent, a key step in many synthetic applications.

Objective: To synthesize N-(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.

Materials:

2-[4-(Chloromethyl)phenyl]acetic acid (1.0 eq)

e Benzylamine (1.1 eq)

¢ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
o Hydroxybenzotriazole (HOBt) (1.2 eq)

» N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

e Anhydrous Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate (NaHCO3)

e Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:
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» Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar),
add 2-[4-(chloromethyl)phenyl]acetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

» Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative
to the starting acid).

o Activation: Stir the mixture at room temperature for 20-30 minutes. This pre-activation step
forms the active HOBt ester.

e Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in a small amount of
anhydrous DCM. Add this solution dropwise to the reaction mixture, followed by the addition
of DIPEA (2.5 eq).

o Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by
thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-12
hours).

o Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and dilute with additional DCM.

o Extraction: Wash the organic layer sequentially with 1M HCI, saturated aq. NaHCOs, and
brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the filtrate under reduced pressure to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-
(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.

Safety and Handling

As a reactive chlorinated compound and a carboxylic acid, 2-[4-(chloromethyl)phenyl]acetic
acid must be handled with appropriate care.

o Hazard Identification: The compound is classified as an irritant. It is harmful if swallowed and
causes skin and serious eye irritation[10]. The presence of the benzylic chloride suggests it
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is a potential lachrymator and alkylating agent.

o Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and
safety glasses or goggles[10][11].

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong bases and oxidizing agents[10].

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow the product to enter drains[11].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: A Versatile Bifunctional Reagent in Modern
Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1626303#4-chloromethyl-phenylacetic-acid-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1626303#4-chloromethyl-phenylacetic-acid-iupac-name-and-synonyms
https://www.benchchem.com/product/b1626303#4-chloromethyl-phenylacetic-acid-iupac-name-and-synonyms
https://www.benchchem.com/product/b1626303#4-chloromethyl-phenylacetic-acid-iupac-name-and-synonyms
https://www.benchchem.com/product/b1626303#4-chloromethyl-phenylacetic-acid-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1626303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

